molecular formula C19H15ClN2OS2 B2750718 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686771-12-0

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2750718
CAS No.: 686771-12-0
M. Wt: 386.91
InChI Key: KLOLJZLHEWDCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (hereafter referred to as the target compound) is a thieno[3,2-d]pyrimidin-4-one derivative characterized by:

  • A thieno[3,2-d]pyrimidin-4-one core, a bicyclic scaffold known for diverse pharmacological activities .
  • A 4-chlorobenzylsulfanyl group at position 2, contributing steric bulk and electron-withdrawing effects via the chlorine atom.

This compound is part of a broader class of thienopyrimidines investigated for applications in oncology, infectious diseases, and neurology .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2OS2/c20-14-8-6-13(7-9-14)12-25-19-21-16-10-11-24-17(16)18(23)22(19)15-4-2-1-3-5-15/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOLJZLHEWDCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves several steps. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction typically involves the use of sodium methoxide (MeONa) in butanol (BuOH) as a solvent . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process, leading to the formation of the thienopyrimidine core .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA results in sulfoxides or sulfones, while reduction with LiAlH4 yields thiol derivatives.

Scientific Research Applications

The biological activity of this compound has been investigated in various contexts, particularly in relation to cancer treatment and neurodegenerative diseases. Key findings from research studies include:

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. Notably, it demonstrates inhibitory effects on Pim-1 kinase, which is associated with various malignancies.
  • Cell Line Studies :
    • In vitro studies tested the cytotoxicity against several cancer cell lines:
      • MCF7 (Breast Cancer) : IC50 = 1.18 µM
      • HCT116 (Colon Cancer) : IC50 = 1.38 µM
      • PC3 (Prostate Cancer) : IC50 values ranged from 1.18 to 8.83 µM for various derivatives.

Enzyme Inhibition

  • Pim-1 Kinase Inhibition :
    • The compound exhibits potent inhibition of Pim-1 kinase with a reported IC50 value of approximately 1.18 µM for one of its derivatives.
  • Acetylcholinesterase Inhibition :
    • Some derivatives have also shown activity as acetylcholinesterase inhibitors, which may be relevant for treating neurodegenerative diseases such as Alzheimer's.

Case Studies and Experimental Findings

StudyCompound TestedCell LinesIC50 (µM)Observations
Thienopyrimidine derivativeMCF71.18High cytotoxicity
Thienopyrimidine derivativeHCT1161.38Significant growth inhibition
Sulfide derivativesVarious bacteriaN/AModerate antibacterial activity

Synthesis and Development

Research has also focused on the synthesis of this compound and its derivatives for pharmaceutical applications. A notable method involves the reaction of thienopyrimidine with various aryl and alkyl groups to enhance biological activity and selectivity against targeted enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Activity Comparison of Thieno/Benzothienopyrimidin-4-one Derivatives
Compound Name / ID Position 2 Substituent Position 3 Substituent Biological Activity (Key Findings) Source
Target Compound 4-Chlorobenzylsulfanyl Phenyl Not explicitly reported in evidence; structural analysis suggests potential TNKS or antimicrobial activity based on analogues .
2-Phenyl-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (61) Phenyl None Potent TNKS inhibitor (IC₅₀ TNKS1 = 21 nM, TNKS2 = 29 nM); high selectivity over other PARPs . Liscio et al.
2-(4-tert-Butyl-phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (62) 4-tert-Butylphenyl None Enhanced TNKS inhibition (IC₅₀ TNKS1 = 21 nM, TNKS2 = 29 nM); improved pharmacokinetic profile . Liscio et al.
3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-... () 4-Methylbenzylsulfanyl 4-Chlorophenyl Structural analogue with cyclopenta fusion; activity not reported .
5-(2-Chlorophenyl)-3-(2-methoxyphenyl)-2-sulfanyl-... (CAS 743452-23-5) Sulfanyl 2-Methoxyphenyl Antifungal/antimicrobial potential inferred from similar spiro derivatives (e.g., MIC 1–2 µmol mL⁻¹ for compound 8c ). Parchem
Key Observations:
  • Position 2 Modifications : The target compound’s 4-chlorobenzylsulfanyl group differs from phenyl or tert-butylphenyl substituents in TNKS inhibitors (e.g., 61, 62). Sulfanyl groups may improve solubility but reduce steric hindrance compared to bulkier aryl groups .
  • Ring Fusion: Benzo-fused derivatives (e.g., 61, 62) show potent TNKS inhibition, while thieno-fused compounds (e.g., target compound) may prioritize other targets like antimicrobial proteins .

Pharmacological and Selectivity Profiles

Table 2: Activity and Selectivity of Selected Analogues
Compound Target/Activity Potency (IC₅₀/MIC) Selectivity Notes
61 (Benzo-fused) TNKS1/2 inhibition 21–29 nM >100-fold selectivity over PARP1 .
62 (Benzo-fused) TNKS1/2 inhibition 21–29 nM Improved cell permeability vs. 61 .
8c (Spiro derivative) Antifungal (Candida spp.) MIC = 1–2 µmol mL⁻¹ Superior to ketoconazole (MIC = 2–3 µmol mL⁻¹) .
85l (Chlorine-substituted) Antibacterial Lower than reference drugs Chlorine at position 4 did not enhance activity .
Key Findings:
  • The target compound’s 4-chlorophenylmethylsulfanyl group may confer distinct target interactions compared to benzo-fused TNKS inhibitors.
  • Chlorine Positioning: Chlorine at the benzyl group (target compound) vs. the core (85l) may mitigate toxicity or enhance metabolic stability, as seen in low cytotoxicity of thienopyrimidines against Caco-2 and Vero cells .

Biological Activity

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound belonging to the thieno[3,2-d]pyrimidine class. This compound's unique structure includes a thienopyrimidine core with a sulfanyl group and a chlorophenyl moiety, which significantly influences its biological activity. Understanding its biological properties is essential for potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H15ClN2OS
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of the sulfanyl group enhances its reactivity and allows for nucleophilic substitution reactions. This property can lead to the formation of derivatives with varied biological activities. The compound may also inhibit specific enzymes related to cancer cell proliferation and other diseases.

Anticancer Activity

Research indicates that derivatives of thienopyrimidines exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed IC50 values as low as 0.0227 µM against various cancer cell lines. The presence of the chlorophenyl group is believed to enhance these activities due to its electron-withdrawing nature, which stabilizes the active form of the compound in biological systems .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Various studies have reported that thienopyrimidine derivatives exhibit activity against a range of microbial strains including E. coli, S. aureus, and C. albicans. The minimum inhibitory concentration (MIC) for these compounds was found to vary between 0.5 and 256 µg/mL depending on the specific derivative tested .

Antiviral Properties

Pyrimidine derivatives have shown promise as antiviral agents. Some studies have indicated that compounds with similar structures can inhibit viruses such as Zika virus (ZIKV) and Dengue virus (DENV), with effective concentrations reported at EC50 values of around 1.4 μM .

Case Study 1: Anticancer Efficacy

In a comparative study involving several thienopyrimidine derivatives, this compound was tested against multiple cancer cell lines including A549 (lung cancer) and Caco-2 (colon cancer). The results indicated significant cytotoxic effects with an IC50 value lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial potential of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited notable zones of inhibition in disk diffusion assays compared to standard antibiotics .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50/EC50 ValueReference
AnticancerA549<0.0227 µM
AntimicrobialS. aureusVaries (0.5 - 256 µg/mL)
AntiviralZIKV1.4 μM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-phenyl-thieno[3,2-d]pyrimidin-4-one, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of substituted thioureas with α,β-unsaturated ketones, followed by functionalization at the 2-position via nucleophilic substitution. Key parameters include:

  • Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the thiol group .
  • Catalysts : Triethylamine or DBU can improve substitution efficiency at the 2-position .
    • Yield optimization : Monitor reaction progress via TLC and employ column chromatography for purification (typical yields: 45–65%) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl and chlorophenyl groups) and thioether methylene protons (δ 4.3–4.5 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O) resonance at δ 165–170 ppm and sulfur-bearing carbons (δ 35–40 ppm) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight verification (e.g., [M+H]⁺ expected for C₂₀H₁₆ClN₂OS₂: 415.05) .
    • X-ray crystallography : Resolve 3D conformation to validate stereochemistry and planarity of the thienopyrimidine core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Substituent variation : Synthesize analogs with:

  • 2-position modifications : Replace [(4-chlorophenyl)methyl]sulfanyl with alkyl/aryl thioethers to assess steric/electronic effects .
  • 3-position substitutions : Introduce electron-withdrawing groups (e.g., nitro) or heteroaromatic rings to modulate receptor binding .
    • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
    • Computational docking : Perform molecular docking (AutoDock Vina) to predict interactions with active sites, prioritizing substituents that enhance hydrogen bonding or hydrophobic contacts .

Q. How can computational methods resolve contradictions in reported bioactivity data across studies?

  • Molecular Dynamics (MD) simulations : Simulate ligand-target complexes (e.g., 100 ns trajectories) to identify conformational stability and binding modes under physiological conditions .
  • Free energy calculations : Use MM-PBSA/GBSA to compare binding affinities of conflicting analogs, accounting for solvation effects .
  • Meta-analysis : Cross-reference in vitro IC₅₀ values with physicochemical descriptors (logP, polar surface area) to identify outliers due to assay variability .

Q. What experimental strategies mitigate degradation of this compound under physiological conditions?

  • Accelerated stability studies : Expose the compound to pH 1–10 buffers (37°C) and monitor degradation via HPLC. Common degradation pathways include:

  • Hydrolysis : Cleavage of the thioether bond under acidic conditions .
  • Oxidation : Sulfur oxidation to sulfoxide/sulfone; use antioxidants (e.g., BHT) in formulations .
    • Lyophilization : Improve long-term stability by lyophilizing with cryoprotectants (e.g., trehalose) .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic properties?

  • Animal models : Administer the compound (oral/i.v.) to rodents and collect plasma/tissue samples at timed intervals .
  • Analytical methods : Quantify plasma concentrations using LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL .
  • Key parameters : Calculate bioavailability (F%), half-life (t₁/₂), and volume of distribution (Vd) to guide dose optimization .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data between cancer cell lines be addressed?

  • Orthogonal assays : Validate results using:

  • MTT assay : Measure mitochondrial activity.
  • Annexin V/PI staining : Quantify apoptosis vs. necrosis .
    • Cell line authentication : Confirm absence of cross-contamination via STR profiling .
    • Microenvironmental factors : Re-test under hypoxia (5% O₂) or with serum-free media to mimic in vivo conditions .

Methodological Tables

Parameter Optimized Condition Reference
Cyclization temperature70°C in DMF
Thioether substitution yield58% (triethylamine catalyst)
Plasma stability (t₁/₂, pH 7.4)12.3 hours
LogP (calculated)3.2 ± 0.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.